N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
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Overview
Description
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Nematocidal Activity
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide derivatives have been studied for their potential applications in nematocidal activities. A research by Liu et al. (2022) explored the design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. The study found that specific compounds demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. These compounds were noted for their ability to decrease the respiration, oxygen consumption, and induce fluid leakage in the nematodes, suggesting their potential as lead compounds for the development of new nematicides (Liu et al., 2022).
Antimicrobial and Antifungal Properties
Another application of this compound derivatives is in the field of antimicrobial and antifungal treatments. Chandrakantha et al. (2014) synthesized a new series of derivatives starting from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine. These compounds were tested for antibacterial and antifungal activities, with some displaying appreciable activity at certain concentrations. This indicates their potential use in treating microbial infections (Chandrakantha et al., 2014).
Properties
Molecular Formula |
C14H11N3O2S2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S2/c1-19-10-5-2-4-9(8-10)13-16-17-14(21-13)15-12(18)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) |
InChI Key |
OWXZRUFVULZXMD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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